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Compound of Interest

Compound Name:
8-Fluoroquinoline-3-carboxylic

acid

Cat. No.: B1340598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

experimental protocols, and biological significance of 8-Fluoroquinoline-3-carboxylic acid.

This compound serves as a critical scaffold in medicinal chemistry, particularly in the

development of novel therapeutic agents.

Core Chemical Properties
8-Fluoroquinoline-3-carboxylic acid is a solid organic compound. Its fundamental properties

are summarized below, providing a foundational understanding of its chemical identity and

physical characteristics.

Physical and Chemical Properties
The key physical and chemical identifiers for 8-Fluoroquinoline-3-carboxylic acid are

detailed in the table below. This data is essential for substance identification, purity

assessment, and experimental design.
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Property Value Reference

Molecular Formula C₁₀H₆FNO₂

Molecular Weight 191.16 g/mol

Appearance Solid

CAS Number 71082-53-6

InChI

1S/C10H6FNO2/c11-8-3-1-2-

6-4-7(10(13)14)5-12-9(6)8/h1-

5H,(H,13,14)

InChI Key
QKUIXNPZATTWNU-

UHFFFAOYSA-N

SMILES String
O=C(O)C1=CC2=CC=CC(F)=

C2N=C1

Purity Typically ≥97%

Storage Class Code 11 - Combustible Solids

Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of 8-
Fluoroquinoline-3-carboxylic acid. The expected characteristic spectral features are outlined

below.

Infrared (IR) Spectroscopy: As a carboxylic acid, its IR spectrum is distinguished by several key

absorption bands resulting from intramolecular hydrogen bonding and the presence of the

carboxyl group.
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Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch 3300-2500

Very broad and strong band,

characteristic of a hydrogen-

bonded carboxylic acid dimer.

C=O Stretch 1710-1680
Strong and sharp band, typical

for an aromatic carboxylic acid.

C-O Stretch 1320-1210
Medium to strong intensity

band.

O-H Bend (wag) 960-900
Broad band of medium

intensity.

Aromatic C=C Stretch ~1600-1450

Multiple bands of varying

intensity, characteristic of the

quinoline ring system.

C-F Stretch ~1250-1000
Strong absorption, indicative of

the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be highly deshielded,

appearing as a broad singlet far downfield (>10 ppm). The aromatic protons on the quinoline

ring will appear in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns

determined by their coupling with each other and the fluorine atom.

¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed in the range of

165-185 ppm. The carbons of the quinoline ring will appear in the aromatic region (~110-150

ppm), with their chemical shifts influenced by the electron-withdrawing effects of the fluorine,

nitrogen, and carboxylic acid groups.

Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of

quinoline-3-carboxylic acids, based on established chemical principles.
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Synthesis via Gould-Jacobs Reaction
A common and effective method for synthesizing the quinoline core is the Gould-Jacobs

reaction. This protocol outlines a representative workflow.

Methodology:

Aniline Condensation: React 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

This reaction is typically performed by heating the reactants, often without a solvent, to form

an intermediate enamine.

Thermal Cyclization: Heat the resulting enamine intermediate at a high temperature (e.g.,

~250 °C) in a high-boiling point solvent like diphenyl ether. This step induces an

intramolecular cyclization to form the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Hydrolysis: Saponify the resulting ester using a base such as sodium hydroxide or potassium

hydroxide in an aqueous or alcoholic solution. This is followed by heating under reflux.

Acidification: After the hydrolysis is complete, cool the reaction mixture and acidify it with a

mineral acid (e.g., HCl) to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Purification: Collect the crude product by filtration, wash it with water, and purify it by

recrystallization from a suitable solvent like ethanol or acetic acid.

Dehydroxylation (if necessary): The 4-hydroxy group can be removed through a two-step

process involving conversion to a 4-chloro derivative (using POCl₃) followed by reductive

dehalogenation to yield 8-Fluoroquinoline-3-carboxylic acid.
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Caption: Generalized workflow for the Gould-Jacobs synthesis of a quinoline carboxylic acid.
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Biological Activity and Mechanism of Action
Derivatives of 8-Fluoroquinoline-3-carboxylic acid are part of the broader fluoroquinolone

class of antibiotics, which are potent inhibitors of bacterial DNA synthesis.

Primary Molecular Targets
The antibacterial activity of these compounds stems from their ability to inhibit two essential

bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. These

enzymes are critical for managing DNA topology during replication, transcription, and repair.

DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative

supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs

during DNA replication.

Topoisomerase IV: Primarily targeted in Gram-positive bacteria, this enzyme is responsible

for decatenating (separating) newly replicated daughter chromosomes, allowing them to

segregate into daughter cells.

Mechanism of Inhibition
Fluoroquinolones do not simply inhibit the enzymatic activity; they act as topoisomerase

poisons. The mechanism involves the following steps:

Complex Formation: The fluoroquinolone molecule binds to the enzyme-DNA complex. This

interaction occurs at the interface between the protein and the cleaved DNA strand.

Stabilization of Cleavage Complex: The drug stabilizes this transient complex, where the

DNA is cleaved but not yet resealed.

Replication Blockade: The stabilized drug-enzyme-DNA complex physically blocks the

progression of the DNA replication fork.

Bactericidal Effect: This blockage leads to the accumulation of double-strand DNA breaks,

which triggers a cascade of cellular events culminating in bacterial cell death.

The carboxylic acid group at the C-3 position is essential for this activity, as it is directly

involved in binding to the target enzymes.
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Caption: Mechanism of action for fluoroquinolone antibiotics.
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To cite this document: BenchChem. [An In-depth Technical Guide to 8-Fluoroquinoline-3-
carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340598#8-fluoroquinoline-3-carboxylic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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